molecular formula C5H14ClNO B13099970 (3S)-1-aminopentan-3-ol;hydrochloride

(3S)-1-aminopentan-3-ol;hydrochloride

Katalognummer: B13099970
Molekulargewicht: 139.62 g/mol
InChI-Schlüssel: ZMUVKMUVOKJCJV-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-Aminopentan-3-ol;hydrochloride is a chemical compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-aminopentan-3-ol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3-pentanol.

    Amination: The hydroxyl group of 3-pentanol is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.

    Chirality Induction: The (3S) configuration is achieved using chiral catalysts or starting materials to ensure the desired stereochemistry.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The hydrochloride salt is typically crystallized from aqueous solutions and dried to obtain the final product.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can undergo reduction reactions to form primary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-Aminopentan-3-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (3S)-1-aminopentan-3-ol;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical pathways, including enzymatic reactions. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

    (3R)-1-Aminopentan-3-ol: The enantiomer of (3S)-1-aminopentan-3-ol with different stereochemistry.

    1-Amino-2-propanol: A shorter chain amino alcohol with similar functional groups.

    2-Amino-1-butanol: Another amino alcohol with a different carbon chain length.

Uniqueness: (3S)-1-Aminopentan-3-ol;hydrochloride is unique due to its specific stereochemistry, which can impart distinct biological activity and selectivity in chemical reactions. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Eigenschaften

Molekularformel

C5H14ClNO

Molekulargewicht

139.62 g/mol

IUPAC-Name

(3S)-1-aminopentan-3-ol;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(7)3-4-6;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1

InChI-Schlüssel

ZMUVKMUVOKJCJV-JEDNCBNOSA-N

Isomerische SMILES

CC[C@@H](CCN)O.Cl

Kanonische SMILES

CCC(CCN)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.